2-甲基-5-三氟甲基-2H-吡唑-3-硫醇

描述

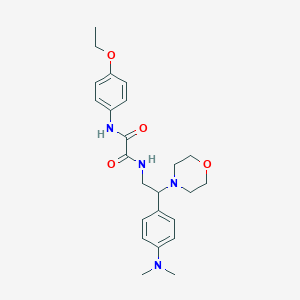

“2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” is a chemical compound with the molecular formula C5H5F3N2S . It is a derivative of pyrazole, a simple aromatic ring organic compound of the heterocyclic diazole series .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” consists of a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Chemical Reactions Analysis

Pyrazoles, including “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol”, participate in a variety of chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton . They can also participate in copper-catalyzed pyrazole N-arylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” include a molecular weight of 182.17 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

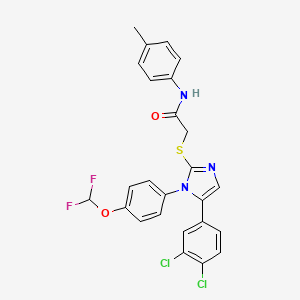

Organic Synthesis

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol: is a valuable compound in organic synthesis. It serves as a building block for creating a variety of pyrazole derivatives, which are important in synthesizing pharmaceuticals and agrochemicals. The compound’s unique structure allows for the introduction of the trifluoromethyl group, which can significantly alter the biological activity of the synthesized molecules .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of more complex molecules that may have therapeutic potential. Its trifluoromethyl group is particularly interesting due to its ability to improve the pharmacokinetic properties of drugs, such as their metabolic stability and ability to penetrate biological membranes .

Agricultural Chemistry

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol: finds applications in the development of new agrochemicals. Its derivatives can act as intermediates in the synthesis of compounds with potential herbicidal, fungicidal, or insecticidal activities. The trifluoromethyl group in particular is known to enhance the activity and selectivity of agrochemicals .

Materials Science

In materials science, this compound can be used to synthesize novel materials with unique properties. For example, it can be incorporated into polymers to impart resistance to degradation or to create materials with specific electronic properties for use in electronic devices .

Environmental Science

The compound’s derivatives can be explored for environmental applications, such as the development of sensors for detecting pollutants or the synthesis of compounds that can degrade environmental contaminants. The reactivity of the pyrazole ring makes it a suitable candidate for such applications .

Biochemistry

In biochemistry, 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol can be used to study protein interactions and enzyme activities. The compound’s ability to bind to various biomolecules makes it a useful tool for probing biochemical pathways and understanding the molecular basis of diseases .

安全和危害

未来方向

The future directions of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” and related compounds are likely to continue focusing on their use as scaffolds in the synthesis of bioactive chemicals, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

属性

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKGRPPLUHZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)